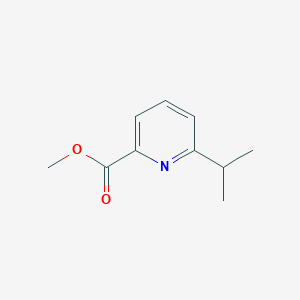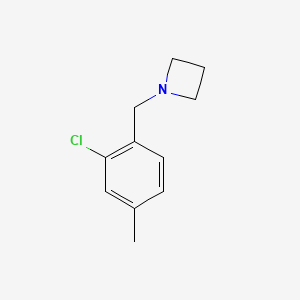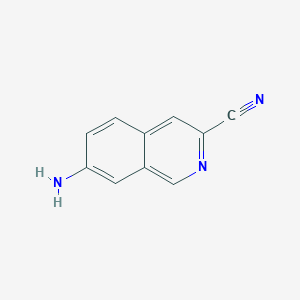![molecular formula C10H7F3N2O2 B15332536 Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332536.png)
Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their significant applications in medicinal chemistry and material science due to their unique structural characteristics . The trifluoromethyl group attached to the imidazo[1,5-a]pyridine core enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the trifluoromethylation of imidazo[1,5-a]pyridine derivatives. One method involves a photosensitizer-free visible-light-promoted reaction using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation reactions. The scalability of these reactions and the availability of reagents make it feasible for industrial applications. specific industrial methods and conditions may vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyridine compounds.
Aplicaciones Científicas De Investigación
Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to the modulation of biochemical pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine: This compound has similar structural features but with a chloro group instead of a methyl group.
Methyl 6-Amino-4-Isobutoxy-1H-Indole-2-Carboxylate: Another compound with a similar core structure but different functional groups.
Uniqueness
Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H7F3N2O2 |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
methyl 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-4-7-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3 |
Clave InChI |
LTFXDMYMPVMJLA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2N1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)



![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)

![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)

![8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclopropane]-5-one](/img/structure/B15332518.png)

